2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The trifluoromethyl group and triazole ring contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group and a sulfonyl chloride group but lacks the triazole ring.
Trifluoromethanesulfonyl chloride: This compound contains a trifluoromethyl group and a sulfonyl chloride group but lacks the ethane and triazole components
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C6H7ClF3N3O3S |
---|---|
Molecular Weight |
293.65 g/mol |
IUPAC Name |
2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClF3N3O3S/c1-12-4(6(8,9)10)11-13(5(12)14)2-3-17(7,15)16/h2-3H2,1H3 |
InChI Key |
FTNVRQISOPRDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)CCS(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.